
2-Chloro-4-propylaniline
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Overview
Description
2-Chloro-4-propylaniline is an organic compound belonging to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl group. This compound features a chloro group at the second position and a propyl group at the fourth position on the benzene ring, with an amino group attached to the benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-propylaniline typically involves multiple steps:
Friedel-Crafts Acylation:
Nitration and Reduction: The nitration of the benzene ring followed by reduction can introduce the amino group.
Chlorination: The chloro group can be introduced by chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-propylaniline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form other derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of various substituted anilines.
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines and other reduced derivatives.
Scientific Research Applications
2-Chloro-4-propylaniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-propylaniline involves its interaction with various molecular targets:
DNA Binding: It can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, affecting their catalytic activity.
Receptor Interaction: It can interact with receptors such as EGFR and VEGFR-2, influencing cellular signaling pathways.
Comparison with Similar Compounds
2-Chloro-4-propylaniline can be compared with other similar compounds such as:
2-Chloroaniline: Lacks the propyl group, making it less hydrophobic and altering its reactivity.
4-Propylaniline: Lacks the chloro group, affecting its electron-withdrawing properties and reactivity.
2-Chloro-4-nitroaniline: Contains a nitro group instead of an amino group, significantly changing its chemical behavior and applications.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.
Biological Activity
2-Chloro-4-propylaniline is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article reviews the existing literature on the biological activity of this compound, focusing on its antibacterial, antifungal, and cytotoxic properties.
Chemical Structure and Properties
This compound is characterized by a chloro substituent at the second position and a propyl group at the fourth position of the aniline ring. Its chemical structure can be represented as follows:
Antibacterial Activity
Several studies have evaluated the antibacterial efficacy of this compound and its derivatives against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values provide insight into the potency of these compounds.
Table 1: Antibacterial Activity of this compound Derivatives
Compound | B. subtilis (µg/mL) | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) |
---|---|---|---|---|
This compound | 32 | 16 | 8 | 64 |
Standard (Penicillin) | >150 | >150 | >150 | >150 |
The data indicates that this compound exhibits significant antibacterial activity, particularly against Escherichia coli and Staphylococcus aureus , with MIC values of 8 µg/mL and 16 µg/mL, respectively .
Antifungal Activity
The antifungal properties of this compound have also been investigated. In vitro studies demonstrated its effectiveness against common fungal strains.
Table 2: Antifungal Activity of this compound
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 16 |
Aspergillus niger | 32 |
Saccharomyces cerevisiae | 64 |
The compound showed moderate antifungal activity, particularly against Candida albicans , with an MIC value of 16 µg/mL .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of this compound. The IC50 values indicate the concentration required to inhibit cell growth by 50%.
Table 3: Cytotoxicity of this compound
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
A549 | 25 |
The compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values ranging from 15 to 25 µg/mL, indicating potential as an anticancer agent .
Case Studies
- Antimicrobial Resistance : A study explored the efficacy of various derivatives of chloroanilines, including this compound, against resistant strains of Staphylococcus aureus . The results highlighted its effectiveness in overcoming resistance mechanisms commonly observed in clinical isolates .
- Combination Therapy : Research indicated that combining this compound with other antimicrobial agents enhanced its efficacy against multidrug-resistant organisms, suggesting potential for use in combination therapies to combat resistant infections .
Properties
Molecular Formula |
C9H12ClN |
---|---|
Molecular Weight |
169.65 g/mol |
IUPAC Name |
2-chloro-4-propylaniline |
InChI |
InChI=1S/C9H12ClN/c1-2-3-7-4-5-9(11)8(10)6-7/h4-6H,2-3,11H2,1H3 |
InChI Key |
CXYVYKDWUDTQSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)N)Cl |
Origin of Product |
United States |
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